Fructose-phenylalanine
Overview
Description
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including food science, medicine, and industrial processes. Fructose is known for its sweetening properties, while phenylalanine is a precursor for several important biomolecules, including neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of D(+)-glucose and L-phenylalanine. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction may involve the formation of a Schiff base intermediate, followed by reduction to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation techniques, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its efficiency and scalability. The fermentation process can be optimized by controlling various parameters such as pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to produce phenylpyruvic acid.
Reduction: The Schiff base intermediate formed during synthesis can be reduced to yield this compound.
Substitution: The hydroxyl groups of fructose can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions involving the hydroxyl groups of fructose.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: this compound.
Substitution: Various fructose derivatives depending on the substituent introduced.
Scientific Research Applications
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study the interactions between sugars and amino acids.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for neurotransmitter synthesis.
Industry: The compound is explored for its potential use in the production of sweeteners and other food additives
Mechanism of Action
The mechanism of action of fructose-phenylalanine involves its metabolism in the body. Phenylalanine is a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The fructose component provides an energy source and can influence the metabolic pathways involving phenylalanine. The compound may interact with various enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Fructose-phenylalanine can be compared with other similar compounds such as:
Aspartame: A dipeptide composed of aspartic acid and phenylalanine, used as an artificial sweetener.
Phenylalanine derivatives: Compounds like phenylpyruvic acid and tyrosine, which are metabolites of phenylalanine.
Fructose derivatives: Compounds such as fructose-1,6-bisphosphate, which play a role in glycolysis.
Uniqueness: this compound is unique due to its combination of a sugar and an amino acid, providing both sweetening properties and a precursor for neurotransmitter synthesis. This dual functionality makes it a compound of interest for various applications .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWDUEKBAIXVCC-IGHBBLSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-03-0 | |
Record name | Fructose-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI9GHD50MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can fructose-phenylalanine act as an antioxidant?
A2: Studies investigating the Maillard reaction products (MRPs) derived from different sugar-amino acid combinations revealed that this compound MRPs exhibited significant lipid peroxidation inhibition activity in soybean oil []. Interestingly, these MRPs demonstrated over 87% inhibition even at low concentrations (1.1 wt %) after eight days of storage, highlighting their potential as antioxidants [].
Q2: What happens to this compound under gamma irradiation?
A3: Gamma irradiation of this compound solutions leads to unique browning patterns distinct from those observed with heating alone []. Analysis of carbonyl products using N-methyl-benzothiazolone hydrazone hydrochloride revealed that irradiation primarily generates aliphatic aldehydes, while heating produces a more balanced mixture of aliphatic and cyclic aldehydes []. This highlights the distinct chemical changes induced by irradiation compared to thermal treatments.
Q3: Can this compound contribute to aroma formation?
A4: Research on cocoa aroma precursors suggests that this compound, found naturally in unroasted cocoa beans, contributes to the characteristic aroma profile []. Roasting this compound at 145°C yielded key aroma compounds found in cocoa []. Additionally, increasing this compound concentrations in cocoa through moist-thermal treatment and drying enhanced the intensity of the roasted aroma []. This suggests that This compound plays a role in generating desirable aromas in food products.
Q4: How can we optimize the production of specific aromas from this compound?
A5: Research using response surface methodology explored the impact of fermentation parameters on the production of rose and honey-like aromas (2-phenyl ethyl alcohol and 2-phenyl ethyl acetate) by Kluyveromyces marxianus and Leuconostoc mesenteroides co-culture in sourdough []. The optimal conditions identified were fermentation at 25°C for 66.5 hours with 400 dough yield, 6% w/v fructose, 0.3% w/v phenylalanine, and 20% w/w bran []. This study demonstrates that manipulating fermentation parameters, including fructose and phenylalanine concentrations, can significantly influence aroma production in food fermentation processes.
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